molecular formula C7H16O2 B1583681 2-Tert-butylpropane-1,3-diol CAS No. 2819-05-8

2-Tert-butylpropane-1,3-diol

Cat. No. B1583681
CAS RN: 2819-05-8
M. Wt: 132.2 g/mol
InChI Key: LQPVVSDKTCYYBZ-UHFFFAOYSA-N
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Description

“2-Tert-butylpropane-1,3-diol” is a chemical compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da . It is also known by other names such as “1,3-Propanediol, 2-(1,1-dimethylethyl)-”, “2-(1,1-Dimethylethyl)-1,3-propanediol”, and "2-(2-Methyl-2-propanyl)-1,3-propandiol" .


Molecular Structure Analysis

The molecular structure of “2-Tert-butylpropane-1,3-diol” consists of 7 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The structure is arranged in such a way that it forms a diol, which is a type of alcohol with two hydroxyl (-OH) groups .


Physical And Chemical Properties Analysis

“2-Tert-butylpropane-1,3-diol” is a powder at room temperature . It has a melting point of 55-60 degrees Celsius .

Scientific Research Applications

The compound “2-Tert-butylpropane-1,3-diol” is typically available in the form of a white crystalline powder . Its molecular formula is C7H16O2 .

The compound “2-Tert-butylpropane-1,3-diol” is typically available in the form of a white crystalline powder . Its molecular formula is C7H16O2 .

Safety And Hazards

The safety information for “2-Tert-butylpropane-1,3-diol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-tert-butylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,3)6(4-8)5-9/h6,8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPVVSDKTCYYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182459
Record name 1,3-Propanediol, 2-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylpropane-1,3-diol

CAS RN

2819-05-8
Record name 2-(1,1-Dimethylethyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2819-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-tert-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2819-05-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediol, 2-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
3
Citations
C Mortier, T Darmanin, F Guittard - ChemPlusChem, 2014 - Wiley Online Library
The influence of the substituent size and position of 3,4‐propylenedioxythiophene (ProDOT) on the surface properties of the corresponding electrodeposited polymer films is shown. The …
F MacCorquodale, JC Walton, L Hughes… - Journal of the Chemical …, 1991 - pubs.rsc.org
The conformations of some six-membered oxygen- and sulphur-containing heterocyclic rings have been investigated by EPR spectroscopy using the methylenyl group, CH2, directly …
Number of citations: 6 pubs.rsc.org
LK Mydock, CD Spilling, AV Demchenko - Comptes Rendus Chimie, 2011 - Elsevier
A practical synthetic route to 1,3-di-O-substituted tetrahydropyrans has been developed. An important feature of these obtained glycomimetics is the bulky t-butyl functionality at the C-4 …
Number of citations: 3 www.sciencedirect.com

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